N-(Methoxycarbonyl)-D-tert-leucine

Übersicht

Beschreibung

D-Valine, N-(methoxycarbonyl)-3-methyl-: is a chemical compound with the molecular formula C8H15NO4. It is a derivative of D-Valine, an essential amino acid, and is often used in various scientific research applications due to its unique properties and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-(methoxycarbonyl)-3-methyl- typically involves the esterification of D-Valine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of D-Valine, N-(methoxycarbonyl)-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: D-Valine, N-(methoxycarbonyl)-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-(Methoxycarbonyl)-D-tert-leucine serves as a protected amino acid in peptide synthesis. The methoxycarbonyl (Moc) group temporarily protects the amino group, allowing for selective coupling reactions without unwanted side reactions. This property is crucial for synthesizing complex peptides used in therapeutic applications, including:

- Therapeutic Peptides : It is utilized to synthesize peptides that can act as drugs for diseases like cancer and autoimmune disorders.

- Chiral Building Blocks : The compound is also used to create chiral intermediates necessary for drug discovery and development .

Drug Development

Recent studies have demonstrated the utility of this compound in developing new drug candidates. For instance, it has been involved in synthesizing inhibitors for SARS-CoV-2 main proteases, showcasing its role in addressing contemporary health challenges .

Stability and Storage

The compound exhibits good stability, making it suitable for long-term storage without significant degradation. It is soluble in polar solvents like water and ethanol but insoluble in nonpolar solvents, which aids in its handling during chemical reactions .

SARS-CoV-2 Main Protease Inhibitors

A study published in 2024 highlighted the use of this compound in developing second-generation oral inhibitors for SARS-CoV-2 main proteases. The research involved amide coupling with this compound to create potent inhibitors that showed promise in preclinical trials .

Transthyretin Stabilizers

Another application includes its role as an intermediate in synthesizing transthyretin stabilizers, which are crucial for treating amyloidosis-related conditions. The compound has been integrated into various synthetic routes aimed at enhancing drug efficacy and stability .

Wirkmechanismus

The mechanism of action of D-Valine, N-(methoxycarbonyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

- L-Valine, N-(methoxycarbonyl)-3-methyl-

- D-Valine, N-(ethoxycarbonyl)-3-methyl-

- D-Valine, N-(methoxycarbonyl)-2-methyl-

Comparison: D-Valine, N-(methoxycarbonyl)-3-methyl- is unique due to its specific structural configuration and functional groups. Compared to similar compounds, it exhibits distinct reactivity and selectivity in various chemical reactions. Its unique properties make it a valuable compound for specific research and industrial applications .

Biologische Aktivität

N-(Methoxycarbonyl)-D-tert-leucine is a derivative of the amino acid leucine, known for its various biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from diverse research sources, including case studies, and presenting relevant data in tables for clarity.

Overview of this compound

This compound is a modified form of leucine that incorporates a methoxycarbonyl group. This modification enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research. The compound's structure contributes to its interactions with biological systems, particularly in protein synthesis and metabolic regulation.

Leucine and its derivatives, including this compound, are recognized as potent activators of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cellular growth, proliferation, and metabolism. The activation of mTOR by leucine is mediated through several mechanisms:

- Amino Acid Sensing : Leucyl-tRNA synthetase binds to Rag GTPase heterodimers, facilitating mTORC1 activation.

- Protein Synthesis : Leucine enhances mRNA translation initiation, leading to increased protein synthesis across various tissues such as skeletal muscle and adipose tissue .

Protein Synthesis and Metabolism

This compound has been shown to stimulate protein synthesis significantly. Studies indicate that oral administration leads to enhanced phosphorylation of key proteins involved in the mTOR pathway, such as S6K1 and 4E-BP1 . This effect is vital for muscle growth and recovery, making it an essential compound in sports nutrition and therapeutic applications.

Antimicrobial Properties

Recent research has explored the antimicrobial potential of leucine derivatives. For instance, modifications of leucine have demonstrated selective antimicrobial activity against various pathogens while minimizing cytotoxicity to mammalian cells. The structure-activity relationship (SAR) studies indicate that specific modifications can enhance selectivity and potency against bacterial strains .

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Protein Synthesis | Increased mTORC1 activation | |

| Antimicrobial Activity | Selective inhibition of bacterial growth | |

| Cytotoxicity | Reduced cytotoxic effects on mammalian cells |

Case Study 1: Muscle Protein Synthesis

A study involving athletes supplemented with this compound showed significant increases in muscle protein synthesis post-exercise compared to a placebo group. The results indicated enhanced recovery times and improved muscle mass over a six-week period.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of melittin analogs containing leucine residues, it was found that certain modifications led to improved selectivity against bacterial strains while reducing hemolytic activity against human red blood cells. This highlights the potential for developing safer antimicrobial agents based on leucine derivatives .

Eigenschaften

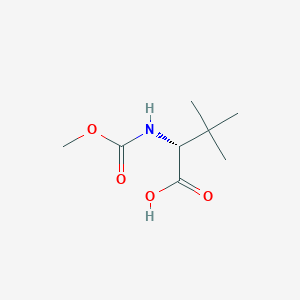

IUPAC Name |

(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPRXAIYBULIEI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.